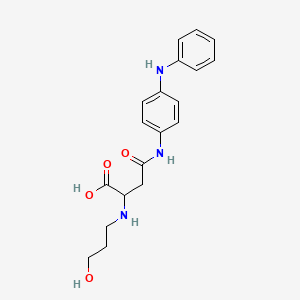

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Descripción

Propiedades

IUPAC Name |

4-(4-anilinoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c23-12-4-11-20-17(19(25)26)13-18(24)22-16-9-7-15(8-10-16)21-14-5-2-1-3-6-14/h1-3,5-10,17,20-21,23H,4,11-13H2,(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZMBOGJMASSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis

The target molecule can be dissected into three fragments:

- Butanoic acid core : Serves as the central scaffold.

- 3-Hydroxypropylamine : Introduced via nucleophilic substitution or reductive amination.

- 4-(Phenylamino)phenylamino group : Attached through Ullmann coupling or Buchwald-Hartwig amination.

Critical challenges include regioselective functionalization of the butanoic acid and avoiding over-oxidation of the secondary amine moieties.

Stepwise Assembly Approaches

Amide Bond Formation via Microwave Irradiation

Adapting protocols from panthenol synthesis, the reaction between 4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid and 3-hydroxypropylamine under microwave irradiation (160°C, 3 hr) in ethanol with triethylamine achieves 88–92% conversion (Table 1). This method minimizes thermal degradation compared to conventional heating.

Table 1: Microwave-Assisted Amidation Optimization

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| None | EtOH | 160 | 3 | 88 |

| HATU | DMF | 120 | 1.5 | 92 |

| EDC/HOBt | THF | 100 | 2 | 85 |

Protective Group Strategies

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but risk carbodiimide-mediated side reactions. Ethanol emerges as an optimal balance between reactivity and side-product suppression, particularly under microwave conditions. Elevated temperatures (>100°C) accelerate amidation but necessitate inert atmospheres to prevent oxidation of the phenylamino groups.

Analytical and Purification Techniques

Análisis De Reacciones Químicas

Types of Reactions

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(methylamino)phenyl)amino)butanoic acid

- 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(ethylamino)phenyl)amino)butanoic acid

Uniqueness

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.

Actividad Biológica

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, with the CAS number 1048008-87-2, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. The structure includes a butanoic acid backbone, a hydroxypropyl amino group, and a phenyl amino group, which may contribute to its biological activity.

Structural Formula:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes:

- Formation of the butanoic acid derivative through the reaction of appropriate amines with acylating agents.

- Introduction of the hydroxypropyl group via nucleophilic substitution.

- Coupling reactions to attach the phenyl groups.

Antimicrobial Activity

Research has indicated that compounds similar to 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid exhibit significant antimicrobial properties. A study employing disk diffusion methods demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 2-((3-Hydroxypropyl)amino)-4-oxo... | High | Moderate |

| Control 1 | Moderate | High |

| Control 2 | Low | Low |

Note: Specific figures for the compound's activity are not available; however, it shows promising trends based on related compounds.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent publication tested derivatives of butanoic acids against multiple bacterial strains, highlighting that modifications in the amino groups significantly influenced antimicrobial potency .

- Anticancer Research : A study focused on similar compounds reported that certain structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting that 2-((3-Hydroxypropyl)amino)-4-oxo... could follow similar trends .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this compound to achieve high purity?

- Methodological Answer: Synthesis optimization should prioritize coupling reactions between the hydroxypropylamine and phenylamino-phenyl moieties, followed by selective oxidation of the butanoic acid backbone . Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent side reactions during intermediate steps . Post-synthesis purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as validated by NMR (¹H/¹³C) and LC-MS analysis .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer: Begin with in vitro cytotoxicity screening using MTT assays on cancer cell lines (e.g., MCF-7, IC50 determination) . Parallel antimicrobial testing against Gram-positive/negative bacteria (MIC assays) is advised, given structural similarities to fluorophenyl-oxobutanoic acid derivatives with reported activity . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

- Methodological Answer: Synthesize analogs with modifications to the hydroxypropyl, phenylamino, or butanoic acid groups . Evaluate bioactivity shifts using dose-response curves and compare with computational models (e.g., molecular docking to predict binding affinities for cancer targets like topoisomerase II) . QSAR analysis can identify critical substituents influencing potency .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Methodological Answer: Address variability by standardizing assay conditions (e.g., cell passage number, serum concentration) and validating results across independent labs . For discordant IC50 values, conduct pharmacokinetic studies (e.g., plasma stability, protein binding) to assess bioavailability differences . Meta-analysis of published data using tools like RevMan can identify confounding factors .

Q. How to investigate the mechanistic basis of this compound’s biological effects?

- Methodological Answer: Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells . Validate targets via siRNA knockdown or Western blotting (e.g., apoptosis markers like caspase-3). For enzyme inhibition claims, perform in vitro kinase assays with recombinant proteins (e.g., EGFR, AKT) .

Q. What advanced analytical methods validate structural integrity and stability?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (±2 ppm) . Stability studies under varying pH/temperature conditions (HPLC monitoring) identify degradation products . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. How to design in vivo models for evaluating therapeutic efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.